molecular formula C18H17N3O4 B2909204 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 898137-01-4

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2909204
CAS No.: 898137-01-4
M. Wt: 339.351
InChI Key: DJVPJXVLFOWGRM-UHFFFAOYSA-N
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Description

This chemical entity, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, is a small molecule with a molecular formula of C18H17N3O4 and a molecular weight of 339.35 . It features a 3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl core linked via an acetamide bridge to a 2,3-dihydro-1,4-benzodioxin moiety, creating a multi-ring system with potential as a valuable scaffold in medicinal chemistry . The compound is characterized by a calculated logP of 1.83, indicating moderate lipophilicity, a polar surface area (PSA) of 91 Ų, and only 2 rotatable bonds, which can influence its bioavailability and binding properties . Compounds containing the 3-cyano-4,6-dimethyl-2-pyridone pharmacophore are of significant interest in organic and medicinal chemistry research. They are frequently utilized as key intermediates in the synthesis of more complex heterocyclic systems . The integration of a 1,4-benzodioxan fragment, a privileged structure in drug discovery, further enhances its utility for constructing diverse compound libraries for biological screening and lead optimization efforts in various therapeutic areas . This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-7-12(2)21(18(23)14(11)9-19)10-17(22)20-13-3-4-15-16(8-13)25-6-5-24-15/h3-4,7-8H,5-6,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVPJXVLFOWGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCCO3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions. One of the common methods begins with the preparation of the core pyridinone structure through a cyclization reaction of suitable starting materials. The cyano and dimethyl groups are then introduced via subsequent reactions, followed by the coupling with the 2,3-dihydro-1,4-benzodioxin-6-yl amine to form the final acetamide product. Detailed reaction conditions such as temperature, solvent, and catalysts are crucial to achieve high yields and purity.

Industrial Production Methods: For industrial-scale production, optimization of the synthesis route is essential. This includes the selection of cost-effective reagents, scalable reaction conditions, and efficient purification methods. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions due to the presence of different functional groups. Some common types of reactions include:

  • Oxidation: The carbonyl group can participate in oxidation reactions to form corresponding oxides.

  • Reduction: The cyano group can be reduced to primary amines using suitable reducing agents.

  • Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions: Reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions are frequently used. Reaction conditions often involve specific solvents (e.g., ethanol, dichloromethane) and controlled temperatures.

Major Products Formed: Oxidation of the carbonyl group may yield oxides, while reduction of the cyano group produces primary amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is utilized as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can serve as a probe for studying enzyme interactions and protein-ligand binding due to its unique structure.

Industry: In industrial applications, this compound can be employed in the development of advanced materials and coatings, benefiting from its reactive functional groups.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the cyano and carbonyl groups allows it to form strong hydrogen bonds and electrostatic interactions with the active sites of proteins, leading to inhibition or activation of biological pathways. The detailed mechanism involves the binding of the compound to the target site, inducing conformational changes that affect the protein's function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name/ID Core Structure Key Substituents/Features Molecular Weight (g/mol) Bioactivity/Notes Reference
Target Compound Pyridinone + Benzodioxin 3-CN, 4,6-CH₃, acetamide linker Not explicitly provided Hypothesized anti-inflammatory potential
N-Benzyhydryl-2-cyanoacetamide (3j) Cyanoacetamide Benzhydryl group 176.19 (M+1) Synthetic intermediate; no bioactivity data
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + Carboxylic acid Acetic acid substituent ~194 (estimated) Anti-inflammatory (comparable to ibuprofen)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467) Benzodioxin + Pyridinamine Methoxy, dimethylaminomethyl substituents 391.46 Research use only; unvalidated for therapy
AZ331 Dihydropyridine + Thioether Cyano, furyl, methoxyphenyl Not provided Dihydropyridine derivative; structural focus
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide Pyridazine + Chlorophenyl Chlorophenyl, dimethoxyphenyl 427.9 No bioactivity data reported

Structural and Functional Insights

Role of the Benzodioxin Subunit :

  • The benzodioxin moiety is associated with anti-inflammatory activity, as demonstrated by 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which showed efficacy comparable to ibuprofen in rat paw edema assays . The target compound’s benzodioxin group may confer similar properties, though its acetamide linker could alter bioavailability or target engagement.

Impact of the Cyanoacetamide Group: Cyanoacetamide derivatives (e.g., 3j and 3k ) are often intermediates in drug synthesis. However, the target compound’s pyridinone core distinguishes it from simpler analogs like 3j, which lack heterocyclic complexity.

Heterocyclic Core Variations: Pyridinone vs. Pyridazine: The target compound’s pyridinone core differs from the pyridazine ring in , which features a chlorophenyl group. Pyridazines are less common in drug design but may offer unique electronic properties. Dihydropyridine Derivatives (AZ331): AZ331 incorporates a dihydropyridine core with a thioether side chain, highlighting structural diversity among cyano-containing analogs.

Pharmacokinetic Considerations: The acetamide linker in the target compound may improve metabolic stability compared to ester or carboxylic acid groups (e.g., in ). However, the dimethylamino group in CS-0309467 suggests enhanced solubility, a feature absent in the target compound.

Research Implications and Gaps

  • Comparative studies with and are warranted.
  • Synthetic Feasibility: Evidence from indicates that cyanoacetamide derivatives are synthetically accessible, suggesting viable routes for large-scale production.
  • Structural Validation : SHELX programs could refine crystallographic data to confirm the target compound’s conformation and intermolecular interactions.

Biological Activity

The compound 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridine Ring : The pyridine component is synthesized through condensation reactions involving precursors such as acetylacetone and cyanoacetamide under basic conditions.
  • Introduction of the Acetamide Moiety : This is achieved via an amidation reaction where the pyridine derivative reacts with acetic anhydride or acetyl chloride.
  • Formation of the Benzodioxin Component : The benzodioxin moiety is introduced through appropriate substitution reactions.

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of specific signaling pathways related to cell survival and death.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making it a potential candidate for treating inflammatory diseases.

Enzyme Interaction Studies

As a biochemical probe, this compound interacts with various enzymes. Its cyano and oxo groups are crucial for binding to active sites, influencing enzyme activity and cellular pathways.

The proposed mechanism of action includes:

  • Enzyme Inhibition : The compound binds to specific enzymes, altering their activity.
  • Gene Expression Modulation : It may influence gene expression patterns involved in cell cycle regulation and apoptosis.

Comparative Analysis

To understand its biological relevance, a comparison with similar compounds is useful:

CompoundStructureBiological Activity
2-(3-cyano-4,6-dimethylpyridin-1(2H)-yl)acetamideSimilar pyridine structureAnticancer
2-(3-cyano-4-methylpyridin-1(2H)-yl)acetamideMethyl substitutionReduced activity

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in breast cancer cell lines.
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.
  • Enzyme Activity Assays : Biochemical assays showed that the compound significantly inhibited the activity of certain kinases involved in cancer progression.

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